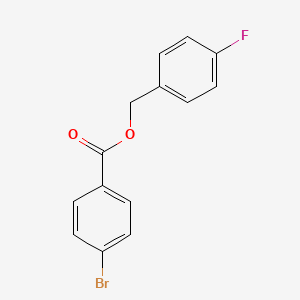

(4-Fluorophenyl)methyl 4-bromobenzoate

Description

Properties

IUPAC Name |

(4-fluorophenyl)methyl 4-bromobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrFO2/c15-12-5-3-11(4-6-12)14(17)18-9-10-1-7-13(16)8-2-10/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCOHWECECDMXGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC(=O)C2=CC=C(C=C2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluorophenyl)methyl 4-bromobenzoate typically involves the esterification of 4-bromobenzoic acid with 4-fluorobenzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like pyridine. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Fluorobenzyl 4-bromobenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products:

Nucleophilic Substitution: Products include substituted benzyl derivatives.

Oxidation: Products include 4-fluorobenzoic acid and 4-bromobenzaldehyde.

Reduction: Products include 4-fluorobenzyl alcohol and 4-bromobenzyl alcohol.

Scientific Research Applications

Antifolate Development

One of the primary applications of (4-Fluorophenyl)methyl 4-bromobenzoate is in the synthesis of antifolate compounds. These compounds are crucial in cancer therapy due to their ability to inhibit folate metabolism, which is vital for DNA synthesis in rapidly dividing cells.

- Case Study: Synthesis of Antifolates Researchers have utilized this compound as a precursor to synthesize three-carbon-bridged 5-substituted furo[2,3-d]pyrimidine derivatives. These derivatives exhibit enhanced inhibitory activity against tumor cells compared to traditional antifolates .

Radioiodination for Imaging

The compound is also employed in the preparation of stable radioiodinating reagents that label monoclonal antibodies for cancer radiotherapy. This application leverages the compound's ability to form stable bonds with iodine isotopes, facilitating targeted imaging and treatment .

Polymer Synthesis

This compound serves as a building block in the synthesis of advanced polymers and materials. Its unique fluorinated structure imparts desirable properties such as increased thermal stability and chemical resistance.

- Case Study: Polymerization Reactions The compound has been used in various polymerization reactions to create fluorinated polymers that exhibit superior mechanical properties and resistance to solvents. These materials are particularly valuable in coatings and high-performance applications .

Microbial Dechlorination

In environmental chemistry, this compound has been investigated for its role in stimulating microbial dechlorination processes. This application is significant for the remediation of polychlorinated biphenyls (PCBs), which are persistent environmental pollutants.

Mechanism of Action

The mechanism of action of (4-Fluorophenyl)methyl 4-bromobenzoate involves its interaction with nucleophiles and electrophiles. The presence of both electron-withdrawing (fluorine) and electron-donating (bromine) groups on the benzene rings influences its reactivity. The ester group can undergo hydrolysis to form the corresponding acid and alcohol, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

Methyl 4-Bromobenzoate (C₈H₇BrO₂, MW: 215.05 g/mol)

- Structure : Methyl ester of 4-bromobenzoic acid.

- Key Differences: Lacks the fluorophenyl group, reducing steric bulk and electronic withdrawal. Simpler synthesis and lower molecular weight enhance solubility in non-polar solvents.

- Applications :

- Reference: highlights its industrial production by Ningbo Gino Chemical Co., Ltd.

4-Methylphenyl 4-Bromobenzoate (C₁₄H₁₁BrO₂, MW: 307.14 g/mol)

- Structure : Para-methylphenyl ester of 4-bromobenzoic acid.

- Key Differences :

- Methyl group on the phenyl ring is electron-donating, contrasting with the electron-withdrawing fluorine in the target compound.

- Higher lipophilicity due to the methyl group.

- Reference : Crystal structure reported in Acta Crystallographica Section E .

4-Nitrophenyl 4-Bromobenzenesulfonate (C₁₂H₈BrNO₅S, MW: 358.17 g/mol)

- Structure : Nitrophenyl sulfonate derivative with a bromobenzenesulfonate group.

- Key Differences :

- Sulfonate group increases polarity and reactivity compared to esters.

- Nitro group is strongly electron-withdrawing, enhancing electrophilic character.

- Applications :

- Reference : Crystal structure analysis in Acta Crystallographica Section E .

4-[(E)-Hydrazono]phenyl 3-Bromobenzoate Derivatives (e.g., )

- Structure: Features a hydrazono linker between the phenyl and benzoate groups.

- Meta-bromine (vs. para) alters steric and electronic profiles.

- Applications: Potential use in coordination chemistry or as bioactive agents due to the hydrazone moiety .

Data Table: Structural and Functional Comparison

Research Findings and Trends

- Electronic Effects : Fluorine’s electron-withdrawing nature increases the benzoate’s electrophilicity, making it more reactive in nucleophilic substitutions compared to methyl or hydrogen substituents .

- Synthetic Utility : Brominated benzoates are pivotal in cross-coupling reactions. For example, methyl 4-bromobenzoate reacts with phenyl vinyl sulfide under Ni catalysis to form C–S bonds .

- Biological Relevance : Sulfonate analogs (e.g., 4-nitrophenyl derivatives) demonstrate utility in lipid studies, suggesting bromobenzoates could be modified for similar applications .

Q & A

Q. Key Variables :

- Solvent : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction rates but may increase byproducts.

- Catalysts : DMAP (4-dimethylaminopyridine) accelerates esterification by acting as a nucleophilic catalyst .

- Temperature : Reactions are often conducted at room temperature or under reflux (40–80°C), with higher temperatures risking decomposition.

How can X-ray crystallography and SHELX software validate the molecular structure of this compound?

Q. Advanced Structural Characterization

Crystallization : Grow single crystals via slow evaporation of a saturated ethyl acetate solution.

Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to measure reflection intensities.

Refinement with SHELXL :

- Solve the phase problem using direct methods (SHELXS).

- Refine atomic coordinates, thermal parameters, and occupancy factors iteratively.

- Validate geometry (bond lengths/angles) against CSD (Cambridge Structural Database) norms. Acceptable R-factors: , .

Critical Analysis : Discrepancies in torsion angles (e.g., ester group planarity) may indicate conformational flexibility or crystal packing effects .

What strategies resolve contradictions in reported biological activity data for halogenated benzoate derivatives?

Q. Data Contradiction Analysis

Assay Variability : Compare IC₅₀ values across standardized assays (e.g., enzyme inhibition using fluorescence vs. radiometric methods).

Structural Analogues : Benchmark against compounds like 4-{2-[(2-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 4-bromobenzoate, which showed moderate COX-2 inhibition (IC₅₀ = 12 μM) in cell-based assays .

Meta-Analysis : Use QSAR (Quantitative Structure-Activity Relationship) models to correlate substituent effects (e.g., fluorine’s electronegativity) with activity trends .

What advanced spectroscopic techniques differentiate this compound from its structural isomers?

Q. Methodological Differentiation

NMR :

- ¹⁹F NMR : Distinct chemical shifts for fluorine (δ = -110 to -115 ppm for para-substitution).

- ¹H NMR : Coupling patterns (e.g., aromatic protons split by adjacent fluorine: ).

HRMS : Exact mass (theoretical for C₁₄H₁₀BrFO₂: 316.9842 g/mol) confirms molecular formula .

IR Spectroscopy : Ester C=O stretch at ~1720 cm⁻¹; absence of OH stretches (ruling out carboxylic acid impurities) .

How do computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Q. Advanced Mechanistic Insights

Q. Advanced Process Optimization

Byproduct Formation :

- Hydrolysis of the ester group under acidic conditions. Mitigation: Use anhydrous solvents and molecular sieves.

Scale-Up Issues :

- Chromatography Limitations : Replace with fractional distillation or recrystallization in tert-butyl methyl ether .

- Yield Drop : Optimize stoichiometry (1.2:1 alcohol:acid ratio) and employ flow chemistry for consistent mixing .

How does the compound’s stability under varying storage conditions impact experimental reproducibility?

Q. Basic Stability Profiling

Thermal Stability : TGA (Thermogravimetric Analysis) shows decomposition onset at 180°C. Store at 2–8°C in amber vials.

Light Sensitivity : UV-Vis spectroscopy confirms photo-degradation (λₘₐₓ = 254 nm). Use light-protected containers .

Hydrolytic Degradation : Accelerated stability testing (40°C/75% RH for 4 weeks) monitors ester hydrolysis via HPLC .

What are the ethical and safety considerations for handling brominated/fluorinated aromatic compounds?

Q. Advanced Safety Protocols

Toxicity Screening : Ames test for mutagenicity; LC₅₀ in zebrafish embryos (e.g., >100 μM deemed low acute toxicity).

Waste Disposal : Neutralize brominated byproducts with sodium thiosulfate before incineration.

PPE : Use nitrile gloves, fume hoods, and respiratory protection during aerosol-generating steps (e.g., grinding crystals) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.